molecular formula C22H23NO4 B066613 Boc-beta-(9-anthryl)-Ala-OH CAS No. 190319-98-3

Boc-beta-(9-anthryl)-Ala-OH

Cat. No.: B066613
CAS No.: 190319-98-3
M. Wt: 365.4 g/mol
InChI Key: GYXDEFFXDFOZMJ-UHFFFAOYSA-N
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Description

3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with a unique structure that combines an anthracene moiety with a propanoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps. One common approach is to start with anthracene, which undergoes a series of reactions to introduce the propanoic acid and tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity 3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form different hydro derivatives.

    Substitution: The propanoic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while substitution reactions can produce a wide range of esters and amides.

Scientific Research Applications

3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies of molecular interactions and as a probe in fluorescence microscopy due to the fluorescent properties of the anthracene moiety.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, making it useful in studies of DNA-binding compounds. The propanoic acid group can interact with various enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(anthracen-9-yl)propanoic acid: A similar compound with a propanoic acid group directly attached to the anthracene moiety.

    (E)-3-(anthracen-9-yl)acrylic acid: Another derivative with an acrylic acid group.

    3-anthracen-9-yl-propionic acid: A simpler derivative without the Boc protecting group.

Uniqueness

3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to the presence of the Boc protecting group, which can be selectively removed under mild conditions. This allows for further functionalization and modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXDEFFXDFOZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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